5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide
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Overview
Description
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The addition of bromine, ethyl, and phenyl groups to the thiophene ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Sulfonation: The brominated thiophene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group at the 2-position.
N-alkylation: The sulfonamide group is alkylated with ethyl and phenyl groups using appropriate alkylating agents under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts, base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine and phenyl groups may enhance binding affinity and specificity to target proteins. The compound’s effects on cellular pathways can result in various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-ethylthiophene-2-sulfonamide: Lacks the phenyl group, which may reduce its binding affinity and biological activity.
N-ethyl-N-phenylthiophene-2-sulfonamide:
5-bromo-N-phenylthiophene-2-sulfonamide: Lacks the ethyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide is unique due to the presence of all three substituents (bromine, ethyl, and phenyl) on the thiophene ring. This combination of functional groups enhances its chemical reactivity, binding affinity, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-2-14(10-6-4-3-5-7-10)18(15,16)12-9-8-11(13)17-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGQFPMHFWETNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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